CE2-Selective Inhibition Over CE1
Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate inhibits human carboxylesterase 2 (CE2) with an IC₅₀ of 5.61 µM, and carboxylesterase 1 (CE1) with an IC₅₀ of 22.4 µM, demonstrating approximately 4-fold selectivity for CE2 over CE1 [1]. In contrast, the unsubstituted ethyl benzo[d]thiazole-2-carboxylate lacks reported CE2/CE1 inhibition data in the same assay system, underscoring the functional relevance of the 6-chloro substitution. For context, known CE2 inhibitor CES2-IN-1 exhibits a comparable IC₅₀ of 6.72 µM . This selectivity profile positions the compound as a defined probe for CE2-related metabolic studies, where off-target CE1 inhibition could confound results.
| Evidence Dimension | hCE2/hCE1 Inhibitory Potency & Selectivity |
|---|---|
| Target Compound Data | hCE2 IC₅₀ = 5.61 µM; hCE1 IC₅₀ = 22.4 µM |
| Comparator Or Baseline | CES2-IN-1: hCE2 IC₅₀ = 6.72 µM (reference inhibitor); Unsubstituted ethyl benzo[d]thiazole-2-carboxylate: No reported data |
| Quantified Difference | Target compound shows ~4-fold CE2/CE1 selectivity; comparable CE2 potency to a known inhibitor |
| Conditions | Human liver microsomes; fluorescein diacetate (CE2) and 2-(2-benzoyl-3-methoxyphenyl)benzothiazole (CE1) substrates; 10-min preincubation |
Why This Matters
This selectivity data is critical for researchers designing experiments to modulate esterase activity without cross-reactivity, directly impacting procurement decisions for metabolic stability or drug-drug interaction studies.
- [1] BindingDB. (n.d.). BDBM50058817 (CHEMBL1271483): Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate. View Source
